[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 4-methylphenyl methanone at position 2. Methoxy groups on the phenyl ring may improve solubility and modulate steric effects, while the 4-methylphenyl substituent contributes to lipophilicity .
Properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-13-20(29-2)21(14-18)30-3)19-6-4-5-7-22(19)31(23,27)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBJGCRAXAKFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a member of the benzothiazine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antibacterial Properties
Recent studies have highlighted the antibacterial properties of compounds related to benzothiazines. For instance, derivatives of benzothiazine have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA topoisomerases, which are crucial for DNA replication and transcription.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that related compounds exhibit low MIC values against Escherichia coli, suggesting potent antibacterial activity .
- Selectivity : These compounds preferentially target bacterial topoisomerases over human counterparts, indicating a potential for reduced cytotoxicity in mammalian cells .
The mechanism by which these compounds exert their antibacterial effects typically involves:
- Inhibition of Topoisomerase I : The compound acts as a poison inhibitor for bacterial topoisomerase I, leading to DNA damage and eventual cell death.
- Non-cytotoxicity : At effective antibacterial concentrations, these compounds have shown minimal toxicity to human cells, making them promising candidates for therapeutic development .
Study 1: Efficacy Against E. coli
In a controlled study assessing the antibacterial efficacy of a similar compound (DMA), it was found that:
- The compound inhibited E. coli growth at concentrations significantly lower than those affecting human cells.
- The study conducted various assays (relaxation assays, cleavage–religation assays) confirming the selective inhibition mechanism .
Study 2: Comparative Analysis with Other Antibiotics
A comparative analysis was performed between the benzothiazine derivative and standard antibiotics:
| Compound | MIC (µg/mL) | Target Bacteria | Notes |
|---|---|---|---|
| Benzothiazine Derivative | 5 | E. coli | Non-toxic to human cells |
| Standard Antibiotic A | 10 | E. coli | Higher toxicity observed |
| Standard Antibiotic B | 15 | Staphylococcus | Effective but cytotoxic |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazine Core
(a) Substituent Position and Electronic Effects
- Example Compound: (3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS: 1114652-23-1) Key Difference: The benzothiazine core is substituted with a 3-methoxyphenyl group at position 4 instead of 3,4-dimethoxyphenyl. The 3-methoxy group may introduce steric hindrance compared to the target compound’s planar 3,4-dimethoxy configuration .
(b) Alkyl Chain Modifications
- Example Compound: 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Key Difference: A 4-butylphenyl group replaces the 4-methylphenyl substituent. This could affect pharmacokinetic profiles, such as metabolic stability and bioavailability .
Functional Group Analogues
(a) Sulfonyl vs. Sulfone Groups
- Example Compound: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Difference: A triazole-thioether scaffold with a sulfonyl group replaces the benzothiazine-dione core. Impact: The sulfonyl group in both compounds enhances electron-withdrawing effects, but the triazole core may confer distinct hydrogen-bonding capabilities. Such differences could lead to divergent biological activities or crystallization behaviors .
(b) Oxygen/Sulfur Substitution in Heterocycles
- Example Compound: 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine Key Difference: A benzoxathiine ring (oxygen and sulfur) replaces the benzothiazine-dione system. Impact: The oxathiine’s reduced aromaticity compared to benzothiazine may decrease thermal stability. Thiophene substitution vs.
Quantitative Structural Similarity Analysis
Using chemoinformatics similarity coefficients (e.g., Tanimoto index), the target compound shows moderate similarity (~0.6–0.7) to its benzothiazine analogues, driven by shared sulfone and aromatic motifs. However, substituent differences (e.g., methoxy vs. alkyl groups) reduce similarity scores, highlighting the need for context-specific comparisons in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
